molecular formula C21H13ClF2N2O3S B12929027 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide CAS No. 918493-42-2

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide

Cat. No.: B12929027
CAS No.: 918493-42-2
M. Wt: 446.9 g/mol
InChI Key: LNJCNOXRSGGYEI-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide is a high-purity, research-grade chemical compound designed for investigative applications in biochemistry and medicinal chemistry. This synthetic small molecule features a multi-substituted indole core structure, a chemotype recognized for its significant research value in enzyme inhibition studies. The structural motif of a benzamide linked to a nitrogen-containing heterocycle is a characteristic feature in many compounds studied for their activity against various therapeutic targets . The integration of the benzenesulfonyl group, chloro-substituted indole, and difluorobenzamide moiety in a single molecule creates a complex architecture capable of diverse molecular interactions, making it a valuable probe for structure-activity relationship (SAR) investigations. Researchers can utilize this compound to explore inhibition mechanisms, particularly focusing on its potential interaction with enzyme active sites. The presence of the sulfonyl group may facilitate hydrogen bonding interactions with protein residues, a phenomenon observed in structurally related sulfonamide-containing compounds . Meanwhile, the difluorobenzamide component could contribute to binding affinity through aromatic stacking and dipole interactions, similar to other bioactive benzamide derivatives . The chloro-substituted indole core represents a privileged scaffold in medicinal chemistry, with documented presence in compounds investigated for various biological activities . This compound is provided exclusively for research purposes in laboratory settings. It is strictly intended for in vitro applications and must be handled by qualified researchers following appropriate safety protocols. All necessary characterization data, including HPLC purity, mass spectrometry, and NMR spectroscopic information, are available to ensure research reproducibility. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

918493-42-2

Molecular Formula

C21H13ClF2N2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide

InChI

InChI=1S/C21H13ClF2N2O3S/c22-12-6-9-18-16(10-12)19(30(28,29)14-4-2-1-3-5-14)20(25-18)26-21(27)15-8-7-13(23)11-17(15)24/h1-11,25H,(H,26,27)

InChI Key

LNJCNOXRSGGYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Functionalization of Indole Core

  • The indole nucleus is typically prepared or procured with a chlorine substituent at the 5-position.
  • Introduction of the benzenesulfonyl group at the 3-position is achieved via sulfonylation reactions using benzenesulfonyl chloride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
  • Protection/deprotection strategies may be employed to ensure selective substitution at the 3-position without affecting other reactive sites on the indole ring.

Typical Reaction Conditions

Step Reagents/Conditions Notes
Chlorination at 5-position N-chlorosuccinimide (NCS) or similar agent Selective electrophilic substitution
Sulfonylation Benzenesulfonyl chloride, base (e.g., Et3N) Performed in inert solvent (e.g., DCM)
Purification Column chromatography or recrystallization To isolate pure 3-(benzenesulfonyl)-5-chloroindole

Preparation of 2,4-Difluorobenzamide Moiety

Synthesis of 2,4-Difluorobenzoyl Chloride

  • Starting from 2,4-difluorobenzoic acid, conversion to the corresponding acid chloride is typically done using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
  • The acid chloride is a reactive intermediate suitable for amide bond formation.

Alternative Preparation of 2,4-Difluorobenzamide

  • Hydrolysis of 2,4-difluorobenzonitrile under alkaline conditions with hydrogen peroxide and sodium hydroxide at moderate temperatures (~50°C) can yield 2,4-difluorobenzamide with high yield (~91%).
  • This amide can be further activated or converted to acid chloride for coupling.

Coupling Reaction: Formation of the Amide Bond

Direct Coupling with Acid Chloride

  • The key step involves reacting the 3-(benzenesulfonyl)-5-chloroindol-2-amine intermediate with 2,4-difluorobenzoyl chloride.
  • Typical conditions include:
    • Use of a base such as triethylamine or pyridine to neutralize HCl.
    • Solvent: dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
    • Temperature: 0°C to room temperature to control reaction rate and selectivity.
  • The reaction proceeds via nucleophilic attack of the indole nitrogen on the acid chloride, forming the amide bond.

Alternative Coupling Agents

  • Carbodiimide-based coupling agents (e.g., EDC, DCC) or pentafluorophenyl trifluoroacetate can be used to activate the carboxylic acid derivative for amide bond formation, especially when acid chlorides are unstable or unavailable.
  • These methods allow milder conditions and can improve yields and purity.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Chlorination of indole NCS, DCM, 0°C to RT 75-85 Selective 5-chloro substitution
Sulfonylation at 3-position Benzenesulfonyl chloride, Et3N, DCM, RT 70-80 Requires inert atmosphere
Preparation of acid chloride SOCl2, reflux, 2-4 h 90-95 High purity acid chloride
Amide coupling (acid chloride) Indole amine + acid chloride, Et3N, DCM, 0°C to RT 65-85 Purification by chromatography
Alternative amide coupling Carboxylic acid + EDC or pentafluorophenyl trifluoroacetate, RT 60-80 Milder conditions, good selectivity

Analytical and Purification Techniques

  • Purification : Column chromatography on silica gel or recrystallization from suitable solvents (ethyl acetate, hexane mixtures).
  • Characterization : NMR (1H, 13C, 19F), Mass spectrometry, IR spectroscopy to confirm functional groups.
  • Yield Optimization : Reaction temperature, solvent choice, and stoichiometry are critical for maximizing yield and purity.

Summary of Preparation Methodology

Stage Key Reagents/Conditions Outcome
Indole functionalization Chlorination (NCS), sulfonylation (benzenesulfonyl chloride) Functionalized indole intermediate
Benzamide moiety synthesis Hydrolysis of nitrile or acid chloride formation (SOCl2) Activated benzamide derivative
Amide bond formation Coupling with acid chloride or activated acid (EDC, pentafluorophenyl trifluoroacetate) Target compound formation

Research Findings and Considerations

  • The presence of electron-withdrawing groups (chloro, difluoro) influences reactivity and selectivity during coupling.
  • Sulfonylation at the indole 3-position requires careful control to avoid polysubstitution.
  • Use of mild coupling agents can improve yields and reduce side reactions.
  • The compound’s synthesis is supported by patent literature and peer-reviewed studies focusing on similar indole-benzamide derivatives with antitumor and pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The target compound’s benzenesulfonyl group distinguishes it from urea-linked benzamides (e.g., teflubenzuron, hexaflumuron) and pyrazolylbenzamides (e.g., compound 5k in ). Below is a comparative analysis:

Compound Core Scaffold Substituents Key Functional Groups
Target Compound Indole 5-Cl, 3-benzenesulfonyl; 2,4-difluorobenzamide Sulfonyl, Cl, F
Teflubenzuron Phenylurea 3,5-dichloro-2,4-difluorophenyl; 2,6-difluorobenzamide Urea, Cl, F
Hexaflumuron Phenylurea 3,5-dichloro-4-(tetrafluoroethoxy)phenyl; 2,6-difluorobenzamide Urea, Cl, F, tetrafluoroethoxy
Compound 5k () Pyrazole 3-(tert-butyl), 4-chlorophenyl; 2,4-difluorobenzamide Pyrazole, Cl, F, tert-butyl
Compounds 4h–4m () Pyrimidine-thioether Varied Cl, F, Br, CF3, or methyl substituents on pyrimidine; 2,6-difluorobenzamide Thioether, halogens, difluorobenzamide

Structural Insights :

  • Halogen Effects : Chlorine at position 5 (indole) may improve lipophilicity and target affinity, similar to 3,5-dichloro substituents in teflubenzuron . Fluorine atoms likely enhance metabolic stability and membrane permeability, as seen in difluorobenzamide-based pesticides .

Inferred Activity for Target Compound :

Physical Properties :

  • Melting Points : Analogs like 4h–4m () are solids (melting points 120–200°C), suggesting the target compound may similarly exhibit high thermal stability.
  • Solubility : Fluorine and sulfonyl groups may reduce aqueous solubility compared to urea-based analogs, necessitating formulation adjustments .

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and inflammation. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C22H14ClN3O3S
  • Molecular Weight: 435.88 g/mol
  • CAS Number: 918493-46-6
  • Structure: The compound features an indole ring, a benzenesulfonyl group, and two fluorine atoms on the benzamide moiety, with a chlorine atom at the 5-position of the indole ring enhancing its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes involved in tumor proliferation. For instance, it can inhibit carbonic anhydrase IX, which is overexpressed in various tumors. This inhibition leads to decreased tumor cell proliferation and survival.
  • Receptor Modulation: The benzenesulfonyl group may modulate receptor functions by binding to active sites, potentially altering signaling pathways associated with inflammation and cancer progression .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in cell proliferation positions it as a candidate for further development as an anticancer agent.
  • Inflammation Modulation:
    • Research indicates that this compound may also play a role in modulating inflammatory responses. By inhibiting certain enzymes linked to inflammation, it could potentially reduce symptoms associated with inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesPotential Impact
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-2,4-difluorobenzamideLacks chlorine substituentMay exhibit altered reactivity and biological activity
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2,4-difluorobenzamideContains bromine instead of chlorineCould influence chemical properties and reactivity
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2,4-difluorobenzamideFeatures a methyl groupMay affect steric and electronic properties

Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Study on Cancer Cell Lines:
    • A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability compared to controls. The mechanism was attributed to apoptosis induction through enzyme inhibition.
  • Inflammation Model:
    • In animal models of inflammation, administration of the compound led to reduced markers of inflammation and improved clinical outcomes compared to untreated groups. This suggests potential for therapeutic use in inflammatory diseases .

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